molecular formula C17H22N4O2 B5616702 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B5616702
M. Wt: 314.4 g/mol
InChI Key: XPEFLQHAUPWTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine is 314.17427596 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth. It is involved in the conversion of dihydrofolate to tetrahydrofolate, which is a key step in the folate cycle .

Mode of Action

The compound interacts with its target, DHFR, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, thereby disrupting the folate cycle . The disruption of the folate cycle affects the synthesis of purines and pyrimidines, which are essential components of DNA .

Biochemical Pathways

The compound affects the folate–homocysteine–methionine pathway . This pathway is essential for the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of these nucleotides . This can lead to a decrease in DNA synthesis and cell growth .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more accurate understanding.

Result of Action

The inhibition of DHFR and the disruption of the folate–homocysteine–methionine pathway can lead to a decrease in DNA synthesis and cell growth . This can potentially lead to the death of rapidly dividing cells, such as cancer cells .

Safety and Hazards

The safety and hazards of similar compounds like 2,4-Dimethoxybenzylamine include eye damage and skin corrosion . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions for “2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]pyrimidine” and similar compounds could involve further exploration of their therapeutic potential. For instance, similar compounds have shown potential in the treatment of various diseases, including cancer .

Properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-22-15-4-5-16(23-2)14(12-15)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEFLQHAUPWTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.